N,N'-bis(4-methoxyphenyl)hexanediamide
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Overview
Description
N,N’-bis(4-methoxyphenyl)hexanediamide: is an organic compound with the molecular formula C24H32N2O4 It is characterized by the presence of two methoxyphenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methoxyphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N,N’-bis(4-methoxyphenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-methoxyphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hexanediamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(4-methoxyphenyl)hexanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxyphenyl)hexanediamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the hexanediamide backbone can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N,N’-bis(3-methoxyphenyl)hexanediamide
- N,N’-bis(2-ethyl-6-methylphenyl)hexanediamide
- N,N’-bis(4-methylphenyl)hexanediamide
- N,N’-bis(3-methylphenyl)hexanediamide
- N,N’-bis(4-ethoxyphenyl)hexanediamide
Comparison: N,N’-bis(4-methoxyphenyl)hexanediamide is unique due to the presence of methoxy groups at the para position, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, affecting its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N,N'-bis(4-methoxyphenyl)hexanediamide |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-11-7-15(8-12-17)21-19(23)5-3-4-6-20(24)22-16-9-13-18(26-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
LTWMCKPNZGIMBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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